2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione
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Overview
Description
2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a fluorophenyl group and a phenylcarbonimidoyl group attached to the indene-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione typically involves the following steps:
Formation of the Indene-1,3-dione Core: The indene-1,3-dione core can be synthesized through the cyclization of appropriate precursors, such as 2-alkylidene-1,3-diketones, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative and a suitable nucleophile.
Formation of the Phenylcarbonimidoyl Group: The phenylcarbonimidoyl group can be introduced through a condensation reaction between aniline and a carbonyl compound, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Common techniques include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indene derivatives with various functional groups.
Scientific Research Applications
2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: The compound serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Mechanism of Action
The mechanism of action of 2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features but lacking the fluorophenyl and phenylcarbonimidoyl groups.
Fluindione: Another indene derivative with anticoagulant properties, used as a vitamin K antagonist.
Uniqueness
2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione is unique due to the presence of both fluorophenyl and phenylcarbonimidoyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FNO2/c23-15-10-12-16(13-11-15)24-20(14-6-2-1-3-7-14)19-21(25)17-8-4-5-9-18(17)22(19)26/h1-13,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENDWHCBHFUQEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)F)C3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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